molecular formula C11H20O4 B3060319 2,2-dibutylpropanedioic Acid CAS No. 2283-16-1

2,2-dibutylpropanedioic Acid

Cat. No.: B3060319
CAS No.: 2283-16-1
M. Wt: 216.27 g/mol
InChI Key: WUHHVDQBQZVSJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2-Dibutylpropanedioic Acid is an organic compound with the molecular formula C11H20O4 It is a derivative of propanedioic acid, where two butyl groups are attached to the central carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

2,2-Dibutylpropanedioic Acid can be synthesized through several methods. One common approach involves the alkylation of malonic acid derivatives. The reaction typically involves the use of butyl halides in the presence of a strong base such as sodium ethoxide or potassium tert-butoxide. The reaction proceeds via a nucleophilic substitution mechanism, where the butyl groups replace the hydrogen atoms on the central carbon of the malonic acid derivative.

Industrial Production Methods

On an industrial scale, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification steps such as recrystallization or distillation may be employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

2,2-Dibutylpropanedioic Acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols.

    Substitution: The butyl groups can be substituted with other alkyl or functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Alkyl halides and strong bases are commonly employed for substitution reactions.

Major Products Formed

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various alkyl or functional group-substituted derivatives.

Scientific Research Applications

2,2-Dibutylpropanedioic Acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of metabolic pathways and enzyme interactions.

    Industry: Used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,2-Dibutylpropanedioic Acid involves its interaction with various molecular targets and pathways. In biological systems, it may act as a substrate for enzymes involved in metabolic processes. The presence of butyl groups can influence the compound’s reactivity and interaction with other molecules, potentially affecting its biological activity and efficacy.

Comparison with Similar Compounds

Similar Compounds

    2,2-Dimethylpropanedioic Acid: Similar structure but with methyl groups instead of butyl groups.

    2,2-Diethylpropanedioic Acid: Contains ethyl groups instead of butyl groups.

    2,2-Dipropylpropanedioic Acid: Contains propyl groups instead of butyl groups.

Uniqueness

2,2-Dibutylpropanedioic Acid is unique due to the presence of butyl groups, which can impart different physical and chemical properties compared to its methyl, ethyl, or propyl analogs

Properties

IUPAC Name

2,2-dibutylpropanedioic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20O4/c1-3-5-7-11(9(12)13,10(14)15)8-6-4-2/h3-8H2,1-2H3,(H,12,13)(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUHHVDQBQZVSJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CCCC)(C(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30395118
Record name 2,2-dibutylpropanedioic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30395118
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2283-16-1
Record name 2,2-dibutylpropanedioic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30395118
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,2-dibutylpropanedioic Acid
Reactant of Route 2
Reactant of Route 2
2,2-dibutylpropanedioic Acid
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
2,2-dibutylpropanedioic Acid
Reactant of Route 4
Reactant of Route 4
2,2-dibutylpropanedioic Acid
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
2,2-dibutylpropanedioic Acid
Reactant of Route 6
2,2-dibutylpropanedioic Acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.